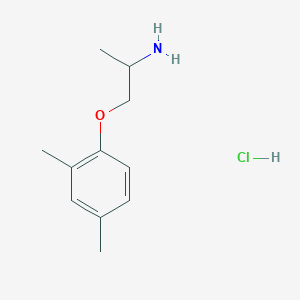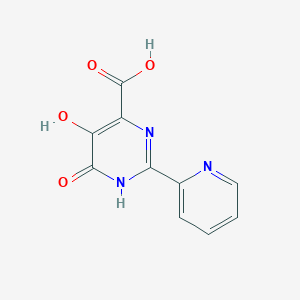
5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
“5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid” is a compound with the IUPAC name 5,6-dihydroxy-2-(2-pyridinyl)-4-pyrimidinecarboxylic acid . It has a molecular weight of 233.18 . This compound is known to exist in the form of an off-white solid .
Synthesis Analysis
The synthesis of pyrimidines, including “5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid”, involves various methods . One such method involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7N3O4/c14-7-6(10(16)17)12-8(13-9(7)15)5-3-1-2-4-11-5/h1-4,14H,(H,16,17)(H,12,13,15) .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 233.18 .Applications De Recherche Scientifique
Synthesis and Derivative Studies
Synthesis of Pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines and Related Compounds
The study by Bakhite, Al‐Sehemi, and Yamada (2005) focuses on the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, a process starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. These compounds were further processed to produce various tetrahydropyridothienopyrimidine derivatives, showcasing the versatility of pyridin-2-yl-pyrimidine derivatives in synthesizing complex heterocycles E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005.
Heterocyclic Compound Synthesis with Antihypertensive Activity
Kumar and Mashelker (2007) prepared novel oxadiazole heterocyclic compounds containing a 2-H-pyranopyridine-2-one moiety. These compounds are expected to exhibit hypertensive activity, indicating the therapeutic potential of pyridin-2-yl-pyrimidine derivatives in cardiovascular diseases N. Kumar & Uday C. Mashelker, 2007.
Antimicrobial Activity of Pyrimidinyl-Substituted Compounds
Ashok and Aravind (2009) synthesized 1-{2,4-dihydroxy-5-[5-(aryl)-1-pyridine/pyrimidine-4-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]-phenyl}-3-(aryl)-propenones and evaluated their antibacterial activity. This study illustrates the antimicrobial potential of pyrimidinyl-substituted compounds, pointing towards the application of pyridin-2-yl-pyrimidine derivatives in developing new antibacterial agents D. Ashok & K. Aravind, 2009.
Advanced Materials and Chemical Research
Nonlinear Optical Properties of Thiopyrimidine Derivatives
Research by Hussain et al. (2020) on thiopyrimidine derivatives highlighted their significant nonlinear optical (NLO) properties, which are crucial for optoelectronic applications. This study underlines the importance of pyridin-2-yl-pyrimidine derivatives in the development of materials for NLO and optoelectronic technologies A. Hussain et al., 2020.
Propriétés
IUPAC Name |
5-hydroxy-6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-7-6(10(16)17)12-8(13-9(7)15)5-3-1-2-4-11-5/h1-4,14H,(H,16,17)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGUXTXCARENBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696148 | |
| Record name | 5,6-Dioxo-2-(pyridin-2(1H)-ylidene)-1,2,5,6-tetrahydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-2-pyridin-2-yl-pyrimidine-4-carboxylic acid | |
CAS RN |
766557-40-8 | |
| Record name | 5,6-Dioxo-2-(pyridin-2(1H)-ylidene)-1,2,5,6-tetrahydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B1436452.png)
![5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436454.png)
![(8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436455.png)
amine hydrochloride](/img/structure/B1436456.png)
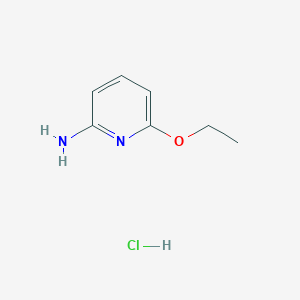
![{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride](/img/structure/B1436458.png)

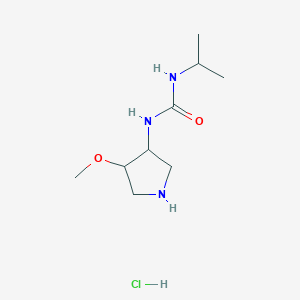
![1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436467.png)
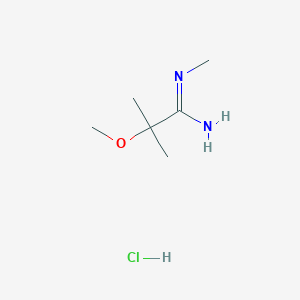
![N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride](/img/structure/B1436471.png)

![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1436473.png)
